molecular formula C15H11ClN2O3S B5512501 5-[(4-chlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide

5-[(4-chlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide

Cat. No.: B5512501
M. Wt: 334.8 g/mol
InChI Key: QWULGXCWMWRCLT-UHFFFAOYSA-N
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Description

5-[(4-chlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide is a useful research compound. Its molecular formula is C15H11ClN2O3S and its molecular weight is 334.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.0178911 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Potential and Radical Scavenging

5-[(4-Chlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide has been identified for its potential antioxidant properties attributed to its -SH group, suggesting a significant reducing potential. A study explored its antioxidant capabilities using various in vitro methods, comparing it with standards like ascorbic acid and butylated hydroxytoluene. The compound exhibited promising activity across several assays, indicating its capacity to mitigate oxidation by inducing the endogenous defense system and preventing radical chain reactions. This positions it as a candidate for further antioxidant investigations (Shehzadi et al., 2018).

Potential Therapeutic Applications

The broader scope of research surrounding similar compounds, including those with thiazolopyrimidine and thiazolidinone frameworks, has demonstrated various therapeutic potentials, such as anti-inflammatory, analgesic, and anticancer activities. For instance, novel compounds derived from visnaginone and khellinone exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory properties, hinting at the diverse pharmacological applications of compounds within this chemical space (Abu‐Hashem et al., 2020).

Anticancer and Antiproliferative Effects

The exploration of the anticancer effects of thiazolidinone and furan derivatives, such as 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, has shown moderate to strong antiproliferative activity against human leukemia cell lines. This underscores the potential of these compounds in anticancer therapy, especially highlighting the significance of functional groups and their positions on the molecule in enhancing anticancer properties (Chandrappa et al., 2009).

Mechanism of Action

The compound’s mechanism of action is related to its anti-acetylcholinesterase activity. This activity was observed to be dose-dependent, indicating that the compound may be a potential drug candidate for treating neurodegenerative disorders .

Future Directions

The future directions for this compound could involve further studies to confirm its potential as a drug candidate for treating neurodegenerative disorders. This would involve more in-depth pharmacological screening, toxicity testing, and clinical trials .

Properties

IUPAC Name

5-[(4-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S/c16-10-1-3-11(4-2-10)20-9-12-5-6-13(21-12)14(19)18-15-17-7-8-22-15/h1-8H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWULGXCWMWRCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CC=C(O2)C(=O)NC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.